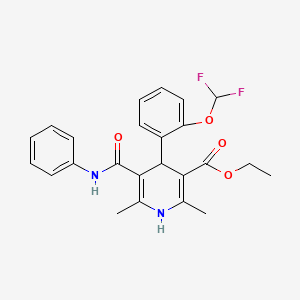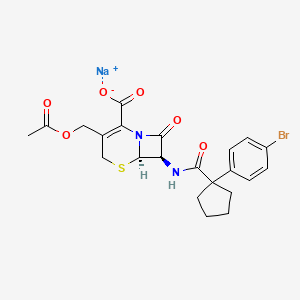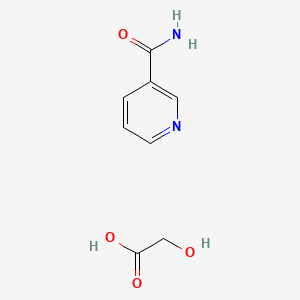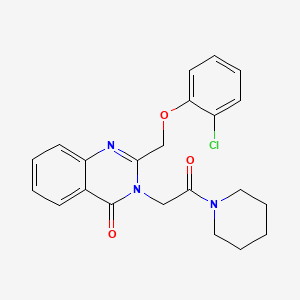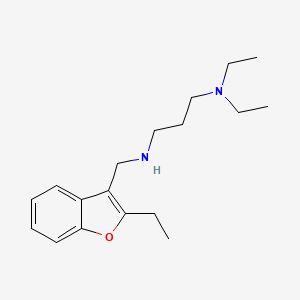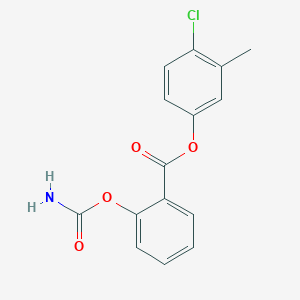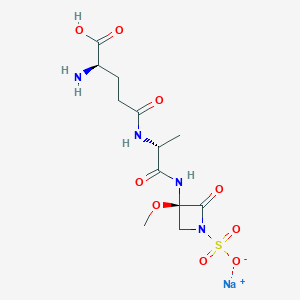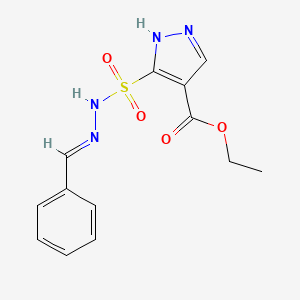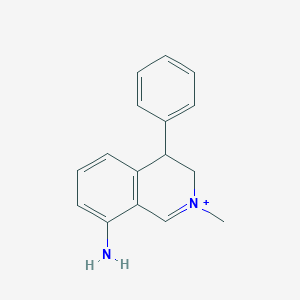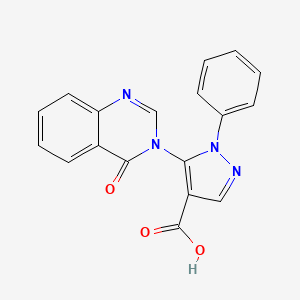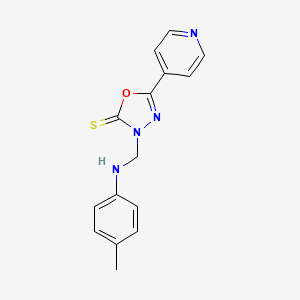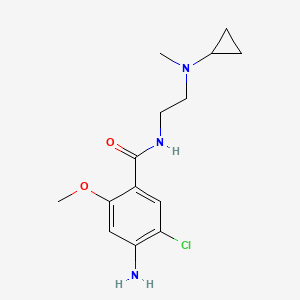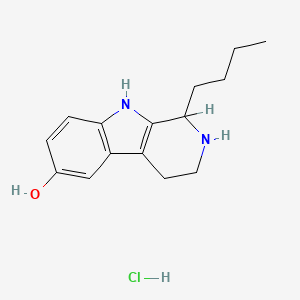
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydroindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the Fischer indole synthesis. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction proceeds under acidic conditions, often using methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the preparation of intermediates, purification, and final conversion to the monohydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer properties and effects on cell proliferation.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole carboxylate
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
Comparison: 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its butyl substitution, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds. The presence of the hydroxyl group at the 6-position also contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
87820-26-6 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
1-butyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-2-3-4-14-15-11(7-8-16-14)12-9-10(18)5-6-13(12)17-15;/h5-6,9,14,16-18H,2-4,7-8H2,1H3;1H |
Clave InChI |
HZRPJNDNUKNCAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


